

An In-depth Technical Guide to Glufanide Disodium (IM862)

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Compound of Interest

Compound Name: *Glufanide Disodium*

Cat. No.: *B1671654*

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Abstract

Glufanide Disodium, also known as **Oglufanide Disodium** and designated IM862, is a synthetic dipeptide with potential as both an anti-angiogenic and immunomodulatory agent.[1][2] Comprised of L-glutamic acid and L-tryptophan, this molecule has been the subject of clinical investigation for its therapeutic potential in oncology and infectious diseases.[1][3] This technical guide provides a comprehensive overview of **Glufanide Disodium**, including its chemical properties, proposed mechanisms of action, and relevant methodologies for its synthesis, analysis, and biological evaluation. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Profile

Glufanide Disodium is the disodium salt of the dipeptide L- α -glutamyl-L-tryptophan.[4][5] Its fundamental properties are summarized in the table below.

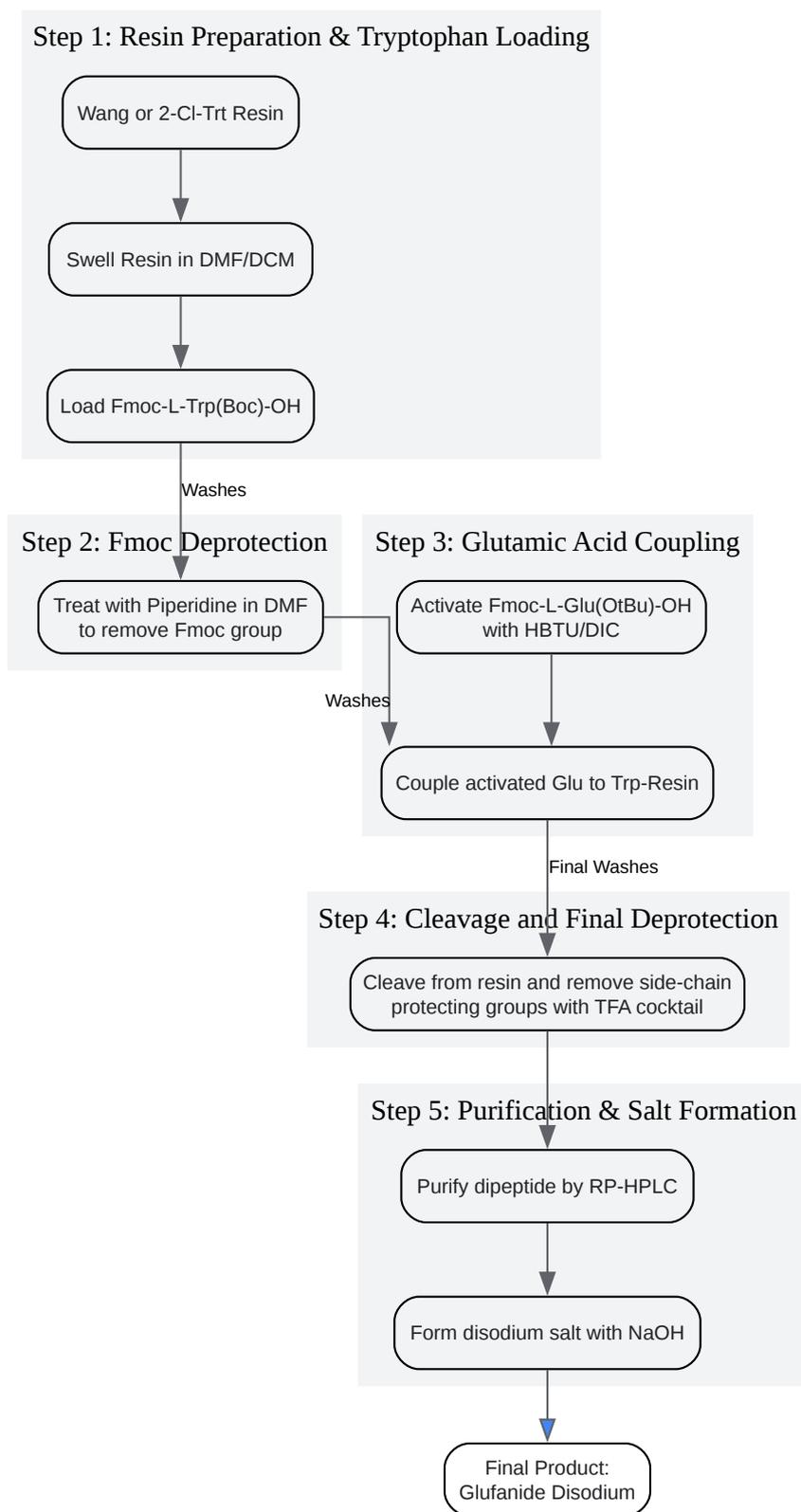
Property	Value	Source
Chemical Name	L- α -glutamyl-L-tryptophan, disodium salt	[4][5]
Alternative Names	Oglufanide Disodium, IM862, Thymogen	[1][3][4]
Molecular Formula	C ₁₆ H ₁₇ N ₃ Na ₂ O ₅	[4][5]
Molecular Weight	377.30 g/mol	[1][4]
CAS Registry Number	237068-57-4	[4][5]

Synthesis Pathway: Solid-Phase Peptide Synthesis (SPPS)

As a dipeptide, **Glufanide Disodium** can be efficiently synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically employing the Fmoc/tBu strategy. This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support, facilitating purification by simple filtration and washing.

Conceptual Synthesis Workflow

The synthesis involves anchoring the C-terminal amino acid (L-tryptophan) to a resin, followed by deprotection of the α -amino group and coupling of the subsequent amino acid (L-glutamic acid).



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Caption: Conceptual workflow for the solid-phase synthesis of **Glufanide Disodium**.

Experimental Protocol: Fmoc-Based SPPS

- **Resin Swelling:** Swell Wang resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
- **First Amino Acid Loading:** Load the first amino acid, Fmoc-L-Trp(Boc)-OH, onto the resin using a suitable coupling agent like N,N'-Diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). Allow the reaction to proceed for 2-4 hours.
- **Capping:** Cap any unreacted hydroxyl groups on the resin using an acetic anhydride solution to prevent the formation of deletion sequences.
- **Fmoc Deprotection:** Remove the Fmoc protecting group from the N-terminus of tryptophan by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.
- **Washing:** Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
- **Second Amino Acid Coupling:** Pre-activate the second amino acid, Fmoc-L-Glu(OtBu)-OH, with a coupling reagent such as HBTU and a base like N,N-Diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.
- **Final Fmoc Deprotection:** Remove the final Fmoc group from the glutamic acid residue using 20% piperidine in DMF.
- **Cleavage and Side-Chain Deprotection:** Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting groups (Boc and OtBu) by treating the resin with a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (TIS).
- **Purification:** Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the dipeptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

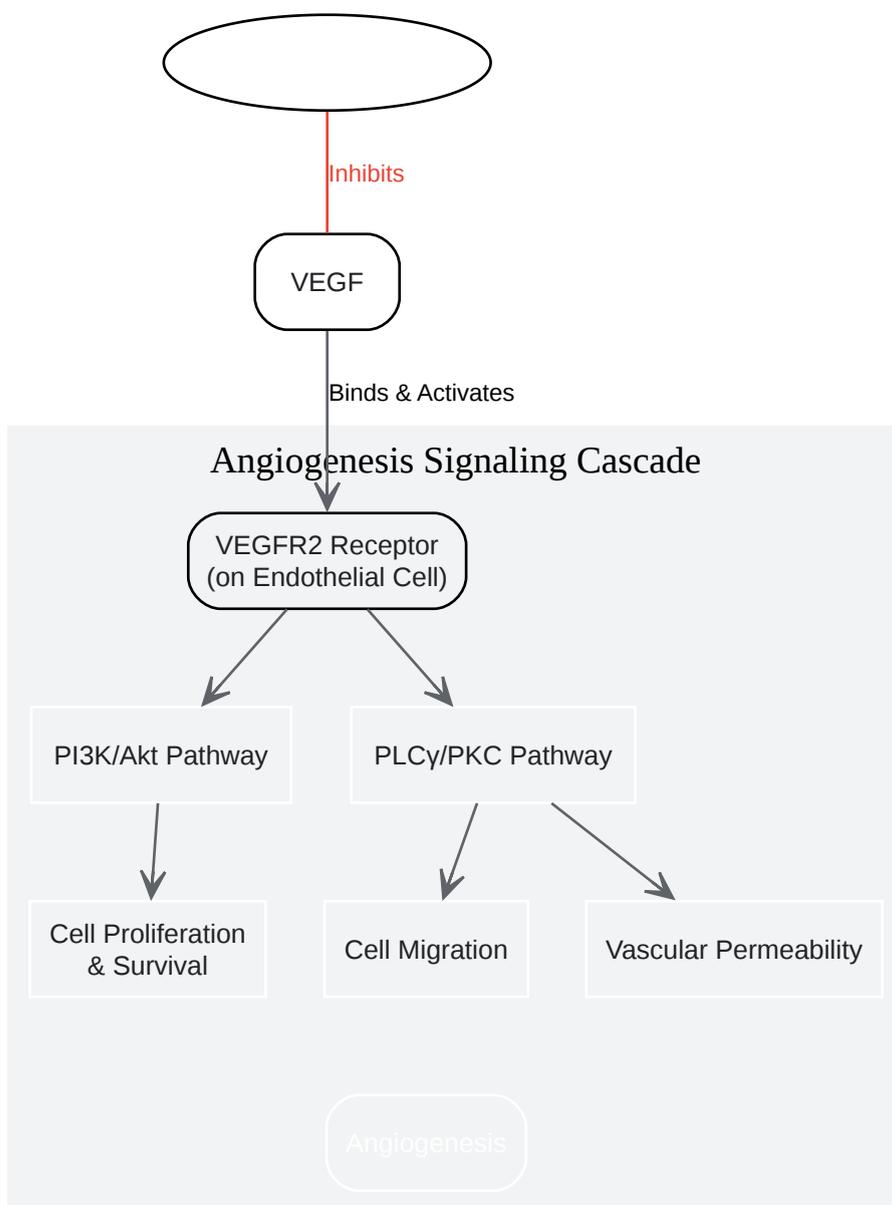
- **Salt Formation:** Lyophilize the purified peptide to obtain the free acid form (H-Glu-Trp-OH). Dissolve the peptide in water and carefully titrate with two equivalents of sodium hydroxide (NaOH) solution. Lyophilize the resulting solution to yield **Glufanide Disodium** as a white solid.

Mechanism of Action

Glufanide Disodium exhibits a dual mechanism of action, targeting both angiogenesis and the host immune response.^{[1][2]}

Anti-Angiogenic Activity via VEGF Inhibition

The primary anti-angiogenic effect of **Glufanide Disodium** is attributed to its ability to inhibit Vascular Endothelial Growth Factor (VEGF).^{[1][2]} VEGF is a critical signaling protein that promotes the formation of new blood vessels, a process essential for tumor growth and metastasis.^[6] By inhibiting VEGF, **Glufanide Disodium** can suppress the development of the vascular network that supplies tumors with essential nutrients and oxygen.^{[2][7]}



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Caption: Proposed anti-angiogenic mechanism of **Glufanide Disodium** via VEGF inhibition.

Immunomodulatory Effects

In addition to its anti-angiogenic properties, **Glufanide Disodium** is described as an immunomodulator.[1][3] It has been reported to stimulate the immune response, which has been explored in the context of chronic infections like hepatitis C.[1][2] The precise molecular mechanisms of its immunomodulatory activity are less well-defined but are thought to involve

the regulation of cytokine production and enhancement of innate and adaptive immune cell functions.[8]

Analytical Methodologies: Quality Control and Quantification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the analysis and quantification of peptides like **Glufanide Disodium**.^{[7][9]} A validated HPLC method is crucial for ensuring purity, stability, and accurate dosing.

Protocol: RP-HPLC for Glufanide Disodium Quantification

- Instrumentation: An HPLC system equipped with a UV detector, autosampler, and gradient pump.
- Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).^[10]
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.^[10]
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.^[10]
- Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 280 nm (due to the tryptophan chromophore).
- Sample Preparation: Dissolve **Glufanide Disodium** in Mobile Phase A to a known concentration (e.g., 1 mg/mL).
- Quantification: Generate a standard curve using reference standards of known concentrations. The concentration of unknown samples is determined by comparing their peak area to the standard curve.

Biological Assays for Functional Characterization

To evaluate the bioactivity of **Glufanide Disodium**, specific in vitro assays are required to measure its anti-angiogenic and immunomodulatory effects.

Protocol: In Vitro Endothelial Tube Formation Assay

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

- **Preparation:** Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C.
- **Cell Seeding:** Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate.
- **Treatment:** Treat the cells with various concentrations of **Glufanide Disodium**. Include a positive control (e.g., a known angiogenesis inhibitor like Sunitinib) and a negative control (vehicle). A VEGF-stimulated group should be used to induce tube formation.[11]
- **Incubation:** Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
- **Analysis:** Visualize the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software. A reduction in these parameters in the presence of **Glufanide Disodium** indicates anti-angiogenic activity.[1]

Clinical Research and Development Status

Glufanide Disodium (IM862) has been investigated in several clinical trials for various indications.

- **Kaposi's Sarcoma:** A Phase III trial evaluated the safety and effectiveness of intranasally administered IM862 in patients with AIDS-related Kaposi's Sarcoma.[12][13] The study, however, did not demonstrate superiority over placebo and suggested that highly active antiretroviral therapy (HAART) itself had a substantial effect on tumor response.[10]
- **Ovarian Cancer:** A Phase I dose-escalation study was conducted to assess the effectiveness of IM862 in patients with recurrent ovarian cancer.[14]

- Hepatitis C: Phase I and II trials were conducted to evaluate the safety, tolerability, and effect on viral load in patients with chronic hepatitis C virus (HCV) infection.[11]

As of recent classifications, the global research and development status for **Oglufanide Disodium** is listed as "Discontinued".[11]

Safety and Handling

A specific, comprehensive Safety Data Sheet (SDS) for **Glufanide Disodium** is not readily available in public databases. However, based on its nature as a peptide-based compound, standard laboratory safety precautions should be followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.
- Inhalation: Avoid inhaling dust or aerosols. Handle in a well-ventilated area or use a fume hood for weighing and solution preparation.
- Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
- Storage: Store in a cool, dry, and dark place. For long-term storage, -20°C is recommended. [15]

Conclusion

Glufanide Disodium is a synthetic dipeptide with a well-defined chemical structure and a dual mechanism of action targeting both angiogenesis and the immune system. While its clinical development has been discontinued, the methodologies for its synthesis, analysis, and functional characterization are based on established principles of peptide chemistry and cell biology. This guide provides a foundational technical overview for researchers interested in the properties and scientific history of this compound and related dipeptide-based therapeutics.

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